FLT3 Enzymatic IC50 Compared to Reference Pyrimidine Urea FLT3 Inhibitors
The pyrimidine-4,6-diamine urea series provides a direct structural comparator class. In this series, the most potent analog 13a exhibits a FLT3 IC50 of 13.9 ± 6.5 nM, while the simpler analog 13b shows an IC50 of 37.5 ± 13 nM under identical assay conditions [1]. The target compound shares the pyrimidine-urea scaffold but introduces a methylene spacer and 2,3-dimethylphenyl tail, structural features that may further optimize the hinge-binding geometry and hydrophobic pocket occupancy. For procurement decisions, this compound should be evaluated against these established benchmarks: any FLT3 IC50 below 50 nM in a standard ADP-Glo or HTRF kinase assay would place it in the potent inhibitor category comparable to clinical candidates .
| Evidence Dimension | FLT3 enzymatic inhibition potency |
|---|---|
| Target Compound Data | Not yet reported in independent peer-reviewed literature; predicted to be in the low nanomolar range based on scaffold class (see 13a IC50 13.9 nM) |
| Comparator Or Baseline | Compound 13a: FLT3 IC50 = 13.9 ± 6.5 nM; Compound 13b: FLT3 IC50 = 37.5 ± 13 nM; Quizartinib: FLT3 ITD Ki = 0.12–1.1 nM |
| Quantified Difference | 13a is 2.7-fold more potent than 13b; quizartinib is ~12–35-fold more potent than 13a |
| Conditions | Recombinant FLT3 kinase domain, ADP-Glo kinase assay, single-point screen at 20 µM followed by full IC50 determination (Sci Rep. 2018;8:3987) |
Why This Matters
This establishes the potency range for pyrimidine-urea FLT3 inhibitors and provides a quantitative benchmark against which the target compound must be profiled before selection for lead optimization campaigns.
- [1] Sci Rep. 2018;8:3987. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Table 1: FLT3 IC50 values for compounds 13a (13.9 ± 6.5 nM) and 13b (37.5 ± 13 nM). View Source
